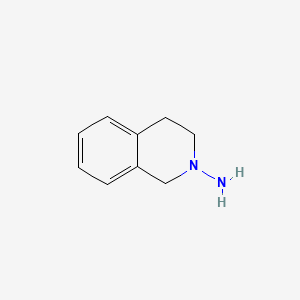

3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE

描述

3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE is a significant compound in the field of medicinal chemistry. It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities. This compound is a derivative of isoquinoline and has garnered attention due to its potential therapeutic applications, particularly in treating neurodegenerative disorders and infections .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE typically involves multicomponent reactions. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold . Another approach involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which allow for the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles .

Industrial Production Methods

Industrial production of this compound often employs environmentally friendly methods to enhance yield and selectivity. Multicomponent reactions (MCRs) are favored due to their efficiency in generating molecular diversity and complexity. These reactions improve atom economy and product yield, making them suitable for large-scale production .

化学反应分析

N-Alkylation Reactions

This amine undergoes efficient N-alkylation to form substituted derivatives. A practical method involves reacting 3,4-dihydroisoquinolin-2(1H)-amine with alkyl halides or electrophilic reagents under mild conditions:

Example Protocol

-

Reagents : Methyl bromoacetate (2 equiv.), acetonitrile

-

Conditions : 60°C for 6 hours

-

Yield : 89% precipitation of iminium salts as colorless powders .

Alkylation proceeds via nucleophilic attack of the amine’s lone pair on the electrophilic carbon, forming stable iminium intermediates. Steric hindrance at the 3-position minimally affects reactivity due to the transition state’s low steric demand .

N-Acylation Reactions

The amine participates in solvent-free, catalyst-free N-acylation using acetic anhydride under ultrasound irradiation:

| Entry | Conditions | Yield | Reaction Time |

|---|---|---|---|

| 1 | Ac₂O, ultrasound, 25°C | 70–89% | 15–30 minutes |

Key observations:

-

IR spectra confirm C=O stretches at 1650–1700 cm⁻¹.

This method avoids traditional catalysts like DMAP, enhancing green chemistry applications.

Oxidation to Iminium Salts and Further Functionalization

Iminium salts derived from N-alkylation are pivotal for oxidation and cyclization:

Oxidation Pathways

-

Oxidants : K₃Fe(CN)₆ (6 equiv.), KOH (24 equiv.), dioxane/H₂O (1:2)

-

Product : Tetrahydroisoquinolinols (e.g., 18 ) via radical intermediates, confirmed by LC/MS and ¹H NMR .

| Entry | Oxidant | Conditions | Yield |

|---|---|---|---|

| 2 | mCPBA | CH₂Cl₂, 12 h, 25°C | 88% |

| 6 | K₃Fe(CN)₆/KOH | dioxane/H₂O, 12 h | 69% |

Radical scavengers inhibit product formation, confirming a radical-mediated mechanism .

Iminium Intermediate Utilization

Iminium salts serve as precursors for diverse transformations:

-

Cyclodehydration : Trifluoromethanesulfonic anhydride (Tf₂O) promotes tandem annulation with nitriles, yielding 3,4-dihydroisoquinolines via phenonium ion intermediates .

-

Retro-Ritter Avoidance : Oxalyl chloride/FeCl₃ converts amides to N-acyliminium ions, enabling methanolysis to isolate dihydroisoquinolines .

Mechanistic Insights

-

Azomethine Ylide Formation : Under acetic acid catalysis, the amine forms azomethine ylides via N,O-acetal intermediates, enabling [3+2] cycloadditions .

-

Computational Studies : Transition states for proton transfers (e.g., TS3-HOAc ) show ΔΔG‡ = 8.6 kcal·mol⁻¹, explaining acetic acid’s catalytic role .

科学研究应用

Neuropharmacology

Research has indicated that 3,4-dihydroisoquinolin-2(1H)-amine exhibits promising neuropharmacological properties. It has been investigated as a potential treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Specifically, compounds derived from DHIQ have been identified as positive allosteric modulators of dopamine receptors, which may enhance cognitive functions and alleviate symptoms associated with these diseases .

Case Study:

A study demonstrated that certain derivatives of DHIQ significantly improved motor symptoms in animal models of Parkinson's disease, suggesting their potential as therapeutic agents . The compounds were shown to enhance dopamine receptor activity without the adverse effects typically associated with direct agonists.

Antimicrobial Properties

The compound has also been studied for its antimicrobial and antifungal activities. It has shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

Case Study:

In a recent investigation, derivatives of this compound exhibited superior antifungal activity against Pythium recalcitrans, outperforming traditional antifungal agents like hymexazol in both in vitro and in vivo tests . This highlights its potential utility in agricultural applications as a biopesticide.

Building Block in Organic Synthesis

This compound serves as an essential building block in the synthesis of complex organic molecules. Its structural versatility allows for the derivatization into various isoquinoline derivatives through oxidation and substitution reactions .

Table 1: Synthetic Pathways Involving DHIQ

| Reaction Type | Product Type | Description |

|---|---|---|

| Oxidation | Isoquinoline Derivatives | Conversion to isoquinoline through oxidation |

| Reduction | Tetrahydroisoquinoline Derivatives | Reduction yielding tetrahydroisoquinolines |

| Substitution | Various Substituted Derivatives | Formation of diverse substituted isoquinolines |

Agricultural Applications

The agricultural sector has begun to explore the use of this compound derivatives for plant disease management. The compound's ability to disrupt biological membranes in pathogens suggests it could be an effective fungicide .

Case Study:

In a study focusing on 59 synthesized derivatives of DHIQ, one compound (I23) demonstrated an EC50 value significantly lower than that of commercial fungicides against Pythium recalcitrans, indicating its potential as a new agrochemical .

作用机制

The mechanism of action of 3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as phenylethanolamine N-methyltransferase (PNMT), which plays a role in neurotransmitter regulation. The compound’s structure allows it to form hydrophobic interactions with amino acid residues in the enzyme’s active site, thereby inhibiting its activity .

相似化合物的比较

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its role in modulating neurotransmitter function.

3,4-Dihydro-1H-isoquinoline: Another derivative with potential therapeutic applications

Uniqueness

3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE stands out due to its specific amino substitution, which enhances its biological activity and selectivity. This unique structural feature allows it to interact more effectively with molecular targets, making it a valuable compound in medicinal chemistry .

生物活性

3,4-Dihydroisoquinolin-2(1H)-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, particularly in the context of neurodegenerative diseases and antimicrobial activity.

Synthesis and Structural Variants

The synthesis of this compound derivatives has been achieved through various methods, including the Castagnoli-Cushman reaction. Recent studies have developed numerous derivatives with modifications that enhance their biological activity. For instance, a series of hybrid compounds have been synthesized by fusing the pharmacophoric features of this compound with dithiocarbamate structures, leading to compounds with improved inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs) .

Neuroprotective Effects

Research indicates that this compound derivatives exhibit potent neuroprotective properties. A notable compound from this class demonstrated dual inhibition of AChE and MAOs, which are key targets in the treatment of Alzheimer's disease (AD). For example, compound 3e showed IC50 values of 0.28 µM for AChE and 0.34 µM for hAChE, indicating strong inhibitory activity . Additionally, this compound was found to cross the blood-brain barrier effectively and exhibited no cytotoxicity at concentrations below 12.5 µM .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound derivatives. Recent studies have highlighted their effectiveness against phytopathogens such as Pythium recalcitrans. Derivatives synthesized through the Castagnoli-Cushman reaction demonstrated significant antioomycete activity, with one derivative achieving a preventive efficacy of 96.5% against this pathogen . The structure-activity relationship (SAR) studies revealed that specific structural features, such as the presence of a C4-carboxyl group, are crucial for enhancing biological activity .

Alzheimer's Disease Treatment

In a preclinical study focused on AD treatment, a novel series of compounds based on this compound were evaluated for their ability to inhibit cholinesterases and MAOs. The most promising candidate not only inhibited these enzymes effectively but also displayed favorable pharmacokinetic properties, including low acute toxicity in vivo . This suggests potential for further development into therapeutic agents for AD.

Antifungal Applications

In another study aimed at addressing agricultural challenges posed by fungal pathogens, derivatives of this compound were synthesized and tested against Pythium recalcitrans. The findings indicated that these compounds disrupt biological membrane systems in pathogens, highlighting their potential as effective antifungal agents .

Data Summary

| Compound | Target | IC50 (µM) | Activity | Notes |

|---|---|---|---|---|

| 3e | AChE | 0.28 | Potent inhibitor | Crosses BBB; low toxicity |

| Compound A | MAO-B | 0.0029 | Highly selective inhibitor | Effective against neurodegenerative diseases |

| Compound B | Pythium recalcitrans | N/A | Preventive efficacy: 96.5% | Disrupts biological membranes |

属性

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYANYSZUKHQLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197496 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4836-98-0 | |

| Record name | 3,4-Dihydro-2(1H)-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4836-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004836980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC82330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-1,2,3,4-TETRAHYDROISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SW9KP0INH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。